Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved using a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure.
Introduction of Functional Groups: The hydroxy and phenylmethoxy groups are introduced through selective functionalization reactions. For instance, the hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Carbazole derivatives are known for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxycarbazole-9-carboxylate: Lacks the phenylmethoxy group, making it less hydrophobic.
Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Tert-butyl 4-hydroxy-3-methoxycarbazole-9-carboxylate: Has a methoxy group instead of a phenylmethoxy group, altering its electronic properties.
Uniqueness
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate is unique due to the presence of both hydroxy and phenylmethoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in medicinal chemistry and material science.
Biological Activity
Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate, also known as M4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C24H23NO4
- Molecular Weight : 389.4 g/mol
- CAS Number : 1797817-81-2
Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor. These activities are crucial in preventing the aggregation of amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease pathogenesis. By inhibiting these enzymes, M4 may reduce the formation of neurotoxic fibrils from Aβ1-42, thereby offering protective effects against neurodegeneration.
Neuroprotective Effects
In vitro studies have demonstrated that M4 can protect astrocyte cells from death induced by Aβ1-42. The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and mitigates oxidative stress markers like malondialdehyde (MDA) in treated cells. However, in vivo studies showed limited efficacy compared to established treatments like galantamine, suggesting that bioavailability in the brain may be a limiting factor for its therapeutic potential.
Anti-inflammatory Properties
M4 has been shown to modulate inflammatory responses by reducing cytokine levels in astrocyte cultures treated with Aβ1-42. The reduction in TNF-α levels suggests a potential role in alleviating neuroinflammation associated with Alzheimer's disease.
Case Studies
Study | Findings |
---|---|
In Vitro Study | M4 reduced TNF-α levels and oxidative stress markers in astrocytes treated with Aβ1-42. |
In Vivo Study | Limited protective effects observed; bioavailability issues noted compared to galantamine treatment. |
Mechanistic Study | Demonstrated inhibition of β-secretase and acetylcholinesterase activities, preventing Aβ aggregation. |
Research Findings
- Neuroprotection : In cell culture models, M4 exhibited a moderate protective effect against Aβ-induced cytotoxicity.
- Cytokine Modulation : Significant reduction in pro-inflammatory cytokines was noted, indicating potential anti-inflammatory effects.
- Oxidative Stress Reduction : M4 treatment led to decreased levels of MDA, suggesting its role in mitigating oxidative damage.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(27)25-18-12-8-7-11-17(18)21-19(25)13-14-20(22(21)26)28-15-16-9-5-4-6-10-16/h4-14,26H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZSDVLKNOBFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C3=CC=CC=C31)C(=C(C=C2)OCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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